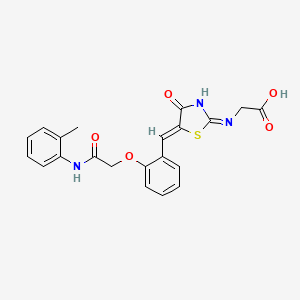

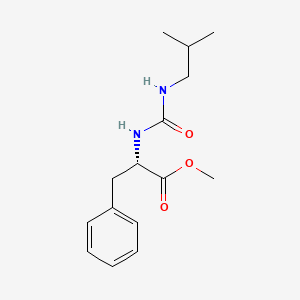

![molecular formula C17H20N2O3S B2720051 N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide CAS No. 331430-35-4](/img/structure/B2720051.png)

N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide, also known as DMSB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.

Applications De Recherche Scientifique

Antimicrobial Activity

One significant application of derivatives similar to N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide is in the development of antimicrobial agents. The synthesis of novel compounds carrying the biologically active sulfonamide moiety has demonstrated interesting antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds exhibit higher activity compared to reference drugs, highlighting their potential in antimicrobial therapy (Ghorab et al., 2017).

Material Science

In material science, aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings have been synthesized using components with structural similarities to N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide. These polymers exhibit high thermal stability and solubility in nonpolar solvents, making them suitable for various applications, including coatings and electronic materials (Lin et al., 1990).

Corrosion Inhibition

The study of sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media has shown that these compounds, which share functional groups with N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide, effectively prevent corrosion. Their inhibition efficiency improves with concentration, suggesting their use in industrial applications to protect metal surfaces (Ichchou et al., 2019).

Photovoltaic Performance

The compound's derivatives have been utilized to fine-tune the morphology of bulk heterojunction solar cells, leading to improved photovoltaic performance. Incremental increases in similar solvents within the solar cell solution have shown to enhance power conversion efficiency, demonstrating the potential for these compounds in solar energy applications (Chu et al., 2011).

Environmental Science

In environmental science, derivatives of N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide have been studied for their degradation in alkaline soil, addressing the issue of long persistence in the environment. The introduction of electron-donating groups has significantly accelerated their degradation rate, suggesting a method to reduce their environmental impact (Zhou et al., 2017).

Propriétés

IUPAC Name |

N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-13-5-11-16(12-6-13)23(21,22)19(4)15-9-7-14(8-10-15)17(20)18(2)3/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOWJOWHBDUSLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2719969.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719977.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719980.png)

![1-(Phenylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2719983.png)

![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)

![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2719985.png)

![7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2719989.png)